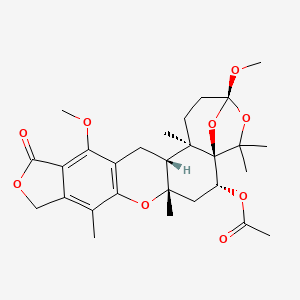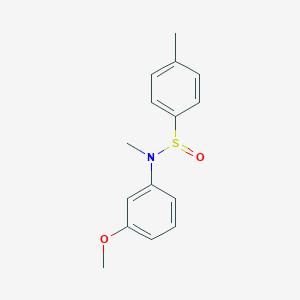
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides. This compound is characterized by the presence of a sulfinamide group attached to a benzene ring, which is further substituted with a methoxy group and a dimethyl group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide typically involves the reaction of 3-methoxyaniline with 4-dimethylbenzenesulfinyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Sodium hydride, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfonamide.
Reduction: N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfinamide derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can form hydrogen bonds with biological molecules, which can affect their function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
類似化合物との比較
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide can be compared with other similar compounds, such as:
N-(3-Methoxyphenyl)-N-methylbenzene-1-sulfinamide: Similar structure but with one less methyl group, which can affect its reactivity and biological activity.
N-(4-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide: The position of the methoxy group is different, which can influence its chemical properties and interactions with biological targets.
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfonamide: The sulfinamide group is oxidized to a sulfonamide group, resulting in different chemical and biological properties.
特性
CAS番号 |
87433-15-6 |
|---|---|
分子式 |
C15H17NO2S |
分子量 |
275.4 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-N,4-dimethylbenzenesulfinamide |
InChI |
InChI=1S/C15H17NO2S/c1-12-7-9-15(10-8-12)19(17)16(2)13-5-4-6-14(11-13)18-3/h4-11H,1-3H3 |
InChIキー |
JAKSPFKKPPBQOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)N(C)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dodec-3-yn-1-yl)oxy]oxane](/img/structure/B14408501.png)

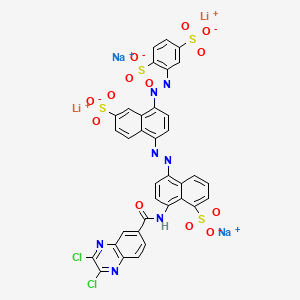
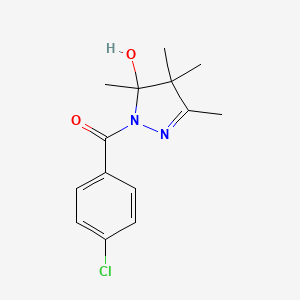

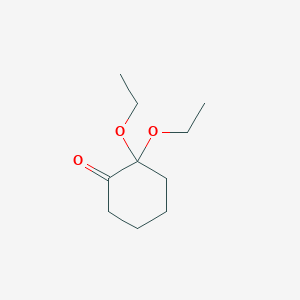
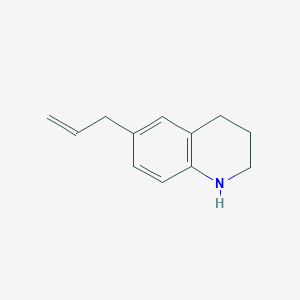
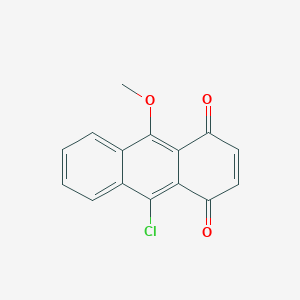
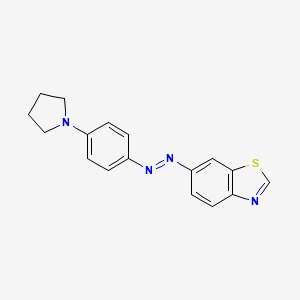

![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)

